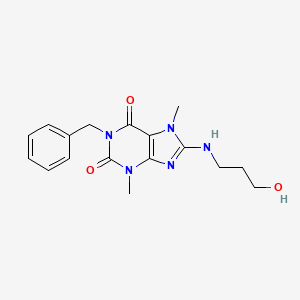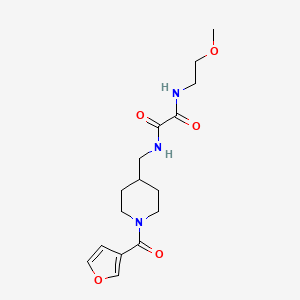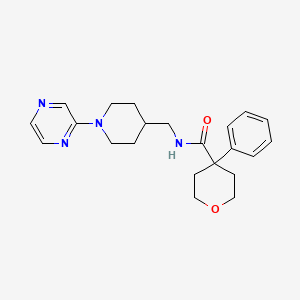
3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaniline and 4-(Dimethylamino)benzaldehyde are organic compounds that contain amine and aldehyde moieties. They are used in various applications such as the production of dyes , and as acid-absorbing bases .
Synthesis Analysis
Dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . Similarly, it can also be prepared using dimethyl ether as the methylating agent .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic methods . For instance, Nuclear Magnetic Resonance (NMR) provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .Chemical Reactions Analysis
Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .Physical And Chemical Properties Analysis
Dimethylaniline is a colorless liquid when pure, but commercial samples are often yellow . It has a molar mass of 121.183 g·mol −1, a density of 0.956 g/mL, and a boiling point of 194 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Naphthyridines
The compound has been used in the synthesis of naphthyridines, a class of compounds with various applications in chemical research (Balogh, Hermecz, Simon, & Pusztay, 2009).
Formation of Nitrogen Bridgehead Compounds
It's involved in the synthesis of benzimidazolo[2,1-f][1,6]naphthyridine derivatives, showcasing its role in creating complex molecular structures (Tóth, Kovács, Balogh, & Hermecz, 1991).
Cytotoxic Activity
Studies have used derivatives of this compound to test for cytotoxic activity against various cancer cell lines, highlighting its potential in medicinal chemistry research (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Photochemical Studies
Its derivatives have been explored in photochemical dimerization studies, which can be crucial for understanding light-induced chemical reactions (Taylor & Kan, 1963).
Frustrated Lewis Pairs
The compound has been utilized in the formation of intramolecular pyridine-based frustrated Lewis pairs, relevant in the study of molecular interactions and reactivity (Körte, Warner, Vishnevskiy, Neumann, Stammler, & Mitzel, 2015).
Applications in Advanced Material Synthesis
Solar Cell Research
Derivatives of this compound have been used in creating new complexes for incorporation into dye-sensitized solar cells, a key area in renewable energy research (Constable, Hernández Redondo, Housecroft, Neuburger, & Schaffner, 2009).
Synthesis of Indolizines
The compound plays a role in the synthesis of new indolizines, which are important in the development of new pharmaceuticals and materials (Sarkunam & Nallu, 2005).
Molecular Diversity in Reactions
It has been used to demonstrate molecular diversity in three-component reactions, essential for the development of new chemical entities (Sun, Zhu, Gong, & Yan, 2013).
Study of Cycloaddition Reactions
The compound's derivatives have been crucial in studying [2+2] cycloaddition reactions, which are fundamental in synthetic organic chemistry (Alajarín, Cabrera, Pastor, Sánchez-Andrada, & Bautista, 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7-10(12(16)18-5)8(11(15)17-4)6-9(13-7)14(2)3/h6H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILJJFMDQJHOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)N(C)C)C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl 6-(dimethylamino)-2-methylpyridine-3,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2364564.png)


![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364568.png)
![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2364573.png)



![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)


